N~1~,N~2~-Dihexylhydrazine-1,2-dicarbothioamide
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Overview
Description
N~1~,N~2~-Dihexylhydrazine-1,2-dicarbothioamide is an organic compound characterized by its unique structure, which includes two hexyl groups attached to a hydrazine backbone with dicarbothioamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dihexylhydrazine-1,2-dicarbothioamide typically involves the reaction of hexylamine with carbon disulfide and hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Hexylamine reacts with carbon disulfide to form hexyl isothiocyanate.
Step 2: Hexyl isothiocyanate is then reacted with hydrazine hydrate to yield N1,N~2~-Dihexylhydrazine-1,2-dicarbothioamide.
Industrial Production Methods
Industrial production of N1,N~2~-Dihexylhydrazine-1,2-dicarbothioamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Dihexylhydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dicarbothioamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N~1~,N~2~-Dihexylhydrazine-1,2-dicarbothioamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of other organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N1,N~2~-Dihexylhydrazine-1,2-dicarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to various biochemical effects, including inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
N~1~,N~2~-Dihexylhydrazine-1,2-dicarbothioamide can be compared with other similar compounds, such as:
N~1~,N~2~-Diphenylhydrazine-1,2-dicarbothioamide: This compound has phenyl groups instead of hexyl groups and exhibits different chemical and biological properties.
N~1~,N~2~-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide: This compound has trifluoromethoxyphenyl groups and is studied for its unique biochemical applications.
Properties
CAS No. |
2209-30-5 |
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Molecular Formula |
C14H30N4S2 |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
1-hexyl-3-(hexylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C14H30N4S2/c1-3-5-7-9-11-15-13(19)17-18-14(20)16-12-10-8-6-4-2/h3-12H2,1-2H3,(H2,15,17,19)(H2,16,18,20) |
InChI Key |
DAIOMFLKPRKHGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=S)NNC(=S)NCCCCCC |
Origin of Product |
United States |
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